3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one
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Overview
Description
3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a 4-fluorophenyl carbonyl group and two methoxy groups at positions 6 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxyquinoline, which can be synthesized from 2,3-dimethoxyaniline through a series of reactions including nitration, reduction, and cyclization.
Acylation: The 6,7-dimethoxyquinoline is then subjected to acylation with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the 4-fluorophenyl carbonyl group at the 3-position of the quinoline ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional carbonyl or carboxyl groups.
Reduction: Formation of alcohol derivatives of the quinoline compound.
Substitution: Formation of quinoline derivatives with substituted methoxy groups.
Scientific Research Applications
3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2’-[(4-fluorophenyl)carbonyl]-1’-phenyl-1,2,5,6,7,7a-hexahydrospiro[indole-3,3’-pyrrolizin]-2(1H
Properties
Molecular Formula |
C18H14FNO4 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-(4-fluorobenzoyl)-6,7-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C18H14FNO4/c1-23-15-7-12-14(8-16(15)24-2)20-9-13(18(12)22)17(21)10-3-5-11(19)6-4-10/h3-9H,1-2H3,(H,20,22) |
InChI Key |
AGNQIPOWIYZDES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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